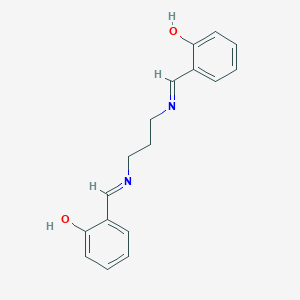

N,N'-Bis(salicylidene)-1,3-propanediamina

Descripción general

Descripción

Isobavachromene es un compuesto orgánico natural que se encuentra en las semillas de Psoralea corylifolia, una planta que se utiliza comúnmente en la medicina tradicional. Es un miembro de la familia de los flavonoides y es conocido por sus propiedades antibacterianas y antifúngicas . El compuesto tiene una fórmula molecular de C20H18O4 y un peso molecular de 322.35 g/mol .

Aplicaciones Científicas De Investigación

Isobavachromene tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos bioactivos.

Biología: El compuesto exhibe actividades antibacterianas y antifúngicas significativas, lo que lo hace útil en estudios microbiológicos.

Industria: Se utiliza en el desarrollo de agentes antimicrobianos a base de productos naturales.

Mecanismo De Acción

Isobavachromene ejerce sus efectos principalmente a través de la inhibición de enzimas clave. Inhibe la NADH-Ubiquinona reductasa, que participa en la cadena de transporte de electrones, y la ornitina descarboxilasa, que juega un papel en la biosíntesis de poliaminas . Estas acciones inhibitorias interrumpen los procesos celulares esenciales en los microorganismos, lo que lleva a sus efectos antimicrobianos.

Compuestos Similares:

Bavachromene: Similar en estructura pero difiere en la posición de los grupos funcionales.

Xanthohumol C: Otro flavonoide con bioactividad similar.

Dorsmanin A: Comparte similitudes estructurales pero tiene diferentes propiedades farmacológicas.

Bakuchalcone: Un compuesto relacionado con actividades biológicas distintas.

Singularidad: Isobavachromene es único debido a sus efectos inhibitorios específicos sobre la NADH-Ubiquinona reductasa y la ornitina descarboxilasa, que no se observan comúnmente en otros compuestos similares. Esto lo convierte en un compuesto valioso para la investigación antimicrobiana dirigida y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Isobavachromene se puede sintetizar a través de una serie de reacciones químicas que involucran la condensación de precursores apropiados. Un método común implica la reacción de 2,2-dimetilcromo-6-carbaldehído con 4-hidroxibenzaldehído en presencia de una base para formar el producto intermedio, que luego se somete a ciclización para producir isobavachromene .

Métodos de Producción Industrial: La producción industrial de isobavachromene generalmente implica la extracción del compuesto de las semillas de Psoralea corylifolia utilizando solventes orgánicos como etanol o metanol. El extracto luego se purifica utilizando técnicas cromatográficas para aislar isobavachromene .

Tipos de Reacciones:

Oxidación: Isobavachromene puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar los productos reducidos correspondientes.

Sustitución: Isobavachromene puede participar en reacciones de sustitución, particularmente involucrando los grupos hidroxilo.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como anhídrido acético y ácido sulfúrico se emplean comúnmente.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de isobavachromene .

Comparación Con Compuestos Similares

Bavachromene: Similar in structure but differs in the position of functional groups.

Xanthohumol C: Another flavonoid with similar bioactivity.

Dorsmanin A: Shares structural similarities but has different pharmacological properties.

Bakuchalcone: A related compound with distinct biological activities.

Uniqueness: Isobavachromene is unique due to its specific inhibitory effects on NADH-Ubiquinone oxidoreductase and ornithine decarboxylase, which are not commonly observed in other similar compounds. This makes it a valuable compound for targeted antimicrobial research and potential therapeutic applications .

Actividad Biológica

N,N'-Bis(salicylidene)-1,3-propanediamine, commonly referred to as salophen, is a tetradentate Schiff base that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various fields, including medicinal chemistry, catalysis, and materials science. This article provides a comprehensive overview of the biological activity of salophen, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 282.34 g/mol

- CAS Number : 120-70-7

Salophen's structure allows it to form stable complexes with various metal ions, which is crucial for its biological activity.

Salophen primarily acts through the following mechanisms:

- Chelation of Metal Ions : Salophen can chelate metal ions, which alters their bioavailability and reactivity. This property is particularly relevant in the context of metalloproteins and enzyme inhibition.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Enzyme Mimicry : Salophen complexes have been shown to mimic the activity of certain enzymes, such as catecholase, facilitating biochemical reactions similar to those catalyzed by natural enzymes.

Antimicrobial Properties

Salophen and its metal complexes demonstrate notable antimicrobial activity against various pathogens:

- Bacterial Inhibition : Studies have shown that salophen exhibits antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

- Fungal Activity : Salophen also displays antifungal activity against species like Candida albicans, contributing to its potential use in treating fungal infections.

Anticancer Activity

Research indicates that salophen complexes with transition metals (e.g., nickel, copper) possess significant anticancer properties:

- Mechanism : These complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

- Case Study : A study demonstrated that nickel(II) salophen complex effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing oxidative stress and apoptosis .

Research Findings and Case Studies

Future Directions

The ongoing research into N,N'-Bis(salicylidene)-1,3-propanediamine suggests several promising avenues:

- Development of Novel Therapeutics : Continued exploration of salophen derivatives could lead to the discovery of new antimicrobial and anticancer agents.

- Biomimetic Catalysis : The ability of salophen to mimic enzyme activity opens up possibilities for its application in green chemistry and bioremediation processes.

- Metal Ion Recovery : Salophen's efficiency in recovering noble metals from solutions indicates potential industrial applications .

Propiedades

IUPAC Name |

2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDZYURQCUYZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059513 | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Bis(salicylidene)-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-70-7 | |

| Record name | Bis(salicylidene)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disalicylidene propandiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DSPD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-trimethylenedinitrilodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N,N'-Bis(salicylidene)-1,3-propanediamine?

A1: N,N'-Bis(salicylidene)-1,3-propanediamine (H2salpn) has the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol.

Q2: What spectroscopic techniques are used to characterize H2salpn and its metal complexes?

A2: Researchers commonly utilize several spectroscopic techniques to characterize H2salpn and its metal complexes. These techniques include:

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the ligand and its complexes. The characteristic vibrations of the azomethine (C=N) group [, ] and other functional groups are analyzed to confirm the formation of the desired compounds. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and dynamics of the ligand and its complexes in solution. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy helps study the electronic transitions within the ligand and its complexes, providing insights into their electronic structure and coordination environments. [, , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for characterizing paramagnetic metal complexes of H2salpn. It provides information about the electronic configuration, oxidation state, and coordination geometry of the metal ions. [, , ]

Q3: How does N,N'-Bis(salicylidene)-1,3-propanediamine interact with metal ions?

A3: N,N'-Bis(salicylidene)-1,3-propanediamine acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In this case, the ligand utilizes two nitrogen atoms from the azomethine groups and two oxygen atoms from the phenolic groups to chelate metal ions. [, ] This interaction forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of additional ligands or anions.

Q4: What are "metalloligands" and how are they relevant to H2salpn chemistry?

A4: "Metalloligands" are metal complexes that function as ligands themselves, binding to other metal ions to form larger polynuclear structures. H2salpn readily forms stable complexes with transition metals like copper(II), and these [Cu(salpn)] complexes can act as metalloligands. [, , , , , , , , , ] Researchers utilize these metalloligands to build diverse heterometallic complexes with fascinating magnetic and structural properties. [, , , , , , , , ]

Q5: What factors influence the structural diversity observed in H2salpn metal complexes?

A5: Several factors contribute to the remarkable structural diversity of H2salpn metal complexes:

- Central Metal Ion: The size, charge, and electronic configuration of the metal ion significantly influence the coordination geometry and overall structure of the complex. [, , ]

- Anionic Co-ligands: The presence and nature of additional anionic ligands, such as thiocyanate, azide, nitrate, or carboxylates, play a crucial role in determining the coordination number and geometry of the metal centers, leading to diverse structures ranging from discrete molecules to polymers. [, , , , , , , , , , , ]

- Solvent Effects: Solvents can influence crystal packing, hydrogen bonding interactions, and even the coordination environment of the metal center, leading to different solvatomorphs or isomers. [, , , , , ]

- Reaction Conditions: Varying the reaction temperature, solvent, and stoichiometry of reactants can lead to the isolation of different products, highlighting the importance of reaction conditions in controlling the self-assembly process. [, , ]

Q6: What types of supramolecular structures have been reported for H2salpn-based complexes?

A6: The diverse coordination modes of H2salpn and its ability to form metalloligands contribute to the formation of various supramolecular architectures, including:

- Discrete Trinuclear Complexes: These often feature a linear or bent arrangement of metal ions bridged by the phenoxido oxygen atoms of the H2salpn ligands. [, , , , , , , , , , , , , , ]

- Coordination Polymers: H2salpn-based complexes can form one-, two-, and even three-dimensional coordination polymers by utilizing bridging ligands such as dicyanamide, thiocyanate, or carboxylates to link metal centers. [, , , , , , , ]

- Supramolecular Isomers: Researchers have reported cases of supramolecular isomerism, where complexes with the same molecular formula exhibit different structural arrangements due to variations in ligand conformation, solvent inclusion, or intermolecular interactions. [, , , ]

Q7: What catalytic activities have been reported for H2salpn complexes?

A7: H2salpn metal complexes, particularly those containing copper, nickel, or cobalt, have demonstrated promising catalytic activity in various reactions, including:

- Catecholase Activity: Some H2salpn complexes mimic the activity of the catecholase enzyme, catalyzing the oxidation of catechols to quinones in the presence of oxygen. [, ] This property makes them potentially valuable in biomimetic catalysis and bioremediation.

Q8: How do structural variations in H2salpn complexes affect their catalytic properties?

A8: The catalytic activity of H2salpn complexes is strongly influenced by their structural features:

- Metal Center: The nature of the metal ion plays a vital role in determining the catalytic activity. Different metals possess different redox potentials, coordination preferences, and affinities towards substrates, all of which influence the reaction pathway and efficiency. [, ]

- Coordination Environment: The coordination geometry, ligand field strength, and steric hindrance around the metal center can impact substrate binding, intermediate stabilization, and overall catalytic efficiency. []

Q9: How is computational chemistry used to study H2salpn and its metal complexes?

A9: Computational methods provide valuable insights into the electronic structure, bonding, and properties of H2salpn complexes.

- Density Functional Theory (DFT): DFT calculations help optimize the geometries of complexes, predict their electronic properties, and investigate reaction mechanisms. [, , , , ] This allows researchers to understand structure-property relationships and design new complexes with desired properties.

- Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces help visualize the charge distribution within molecules, offering insights into potential intermolecular interactions, such as hydrogen bonding or pnicogen bonding. [] This information is crucial for understanding crystal packing and supramolecular assembly.

Q10: What other potential applications exist for H2salpn-based complexes?

A10: Beyond their roles in coordination chemistry and catalysis, H2salpn-derived complexes hold promise in diverse fields:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.